Boc-5-methyl-DL-tryptophan
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Description
Boc-5-methyl-DL-tryptophan is a specialty product used for proteomics research . It is a tryptophan derivative that is tryptophan substituted by a methyl group at position 5 of the indole ring . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.38 .
Molecular Structure Analysis
The molecular structure of Boc-5-methyl-DL-tryptophan is represented by the formula C17H22N2O4 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
Boc-5-methyl-DL-tryptophan has a molecular weight of 318.36800 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Controlled Synthesis of Biocompatible Polymers
Boc-5-methyl-DL-tryptophan, as a derivative of tryptophan, has been utilized in the controlled synthesis of biocompatible fluorescent cationic chiral polymers through RAFT polymerization. These polymers exhibit smart pH-responsiveness due to the presence of chiral and fluorescent tryptophan moieties, making them suitable for siRNA delivery due to their excellent biocompatibility and responsive behavior in cellular environments (Roy et al., 2013).
Building Blocks for Peptide Chemistry
The compound has also been explored as a building block in peptide chemistry, specifically in the synthesis of 5,6-Dibromo-tryptophan derivatives. These derivatives are key components in highly bioactive natural compounds, highlighting the compound's relevance in synthesizing complex molecules with potential therapeutic applications (Mollica et al., 2011).
Study of Brain Serotonergic System
In neurochemistry, analogs of tryptophan, like α-Methyl-L-tryptophan, have been used to study the brain's serotonergic system. These studies involve measuring the uptake and conversion of such analogs to serotonin synthesis rates, providing insights into brain function and potential neuropsychiatric disorder treatments (Diksic & Young, 2001).
Modular Synthesis of Tryptophan Derivatives
The biocatalytic halogenation followed by chemocatalytic cross-coupling reactions using tryptophan derivatives has led to a modular synthesis approach for aryl-substituted tryptophan derivatives. This method combines enzymatic and chemical reactions, showcasing the versatility of tryptophan derivatives in synthesizing complex molecules for various applications, including peptide and peptidomimetic synthesis (Frese et al., 2016).
Synthesis of N-Boc-N-Methyl-Tryptophans
A novel synthetic approach involving palladium-catalyzed reactions has been developed for N-Boc-N-methyl-tryptophans, showcasing the potential of Boc-protected tryptophan derivatives in organic synthesis and medicinal chemistry. This method highlights the structural versatility and reactivity of tryptophan derivatives in constructing complex molecular architectures (Danner et al., 2013).
properties
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPSKBAIKOFNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-5-methyl-DL-tryptophan |
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